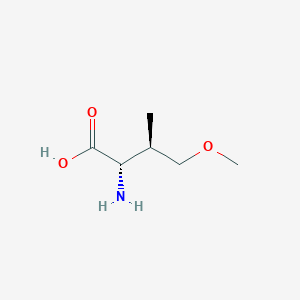
(3R)-4-Methoxy-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-4-Methoxy-L-valine is a chiral amino acid derivative with a methoxy group attached to the fourth carbon of the valine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Methoxy-L-valine typically involves the protection of the amino and carboxyl groups of L-valine, followed by the introduction of the methoxy group at the fourth carbon. One common method includes the use of a Grignard reagent to introduce the methoxy group. The reaction conditions often involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to ensure high enantiomeric purity. Enzymes such as transaminases or amino acid dehydrogenases can be used to catalyze the specific transformation of precursor molecules into this compound under mild conditions, making the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-4-Methoxy-L-valine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield (3R)-4-hydroxy-L-valine, while reduction of the carboxyl group can produce (3R)-4-methoxy-L-valinol.
Wissenschaftliche Forschungsanwendungen
(3R)-4-Methoxy-L-valine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a substrate for studying enzyme specificity and activity.
Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of (3R)-4-Methoxy-L-valine involves its interaction with specific enzymes and receptors in biological systems. The methoxy group can enhance the compound’s binding affinity to certain molecular targets, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of enzymes involved in amino acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-4-Methoxy-L-valine: The enantiomer of (3R)-4-Methoxy-L-valine with different stereochemistry.
4-Hydroxy-L-valine: A similar compound with a hydroxyl group instead of a methoxy group.
4-Methyl-L-valine: A derivative with a methyl group at the fourth carbon.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
630392-74-4 |
|---|---|
Molekularformel |
C6H13NO3 |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |
InChI-Schlüssel |
HISPJANDJRUGFV-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@@H](COC)[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(COC)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


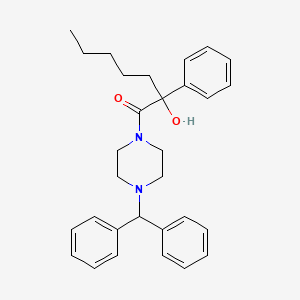
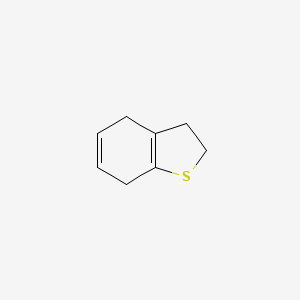

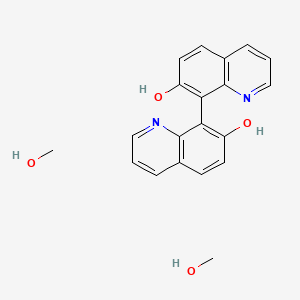
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
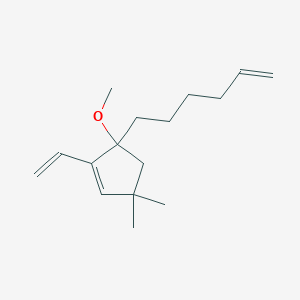
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
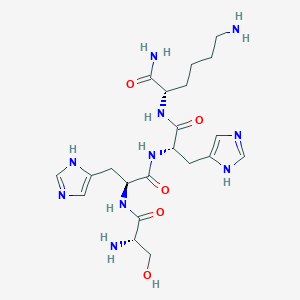
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)
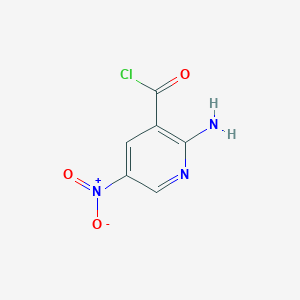
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
